Methyl 9-azido-10-iodooctadecanoate

Description

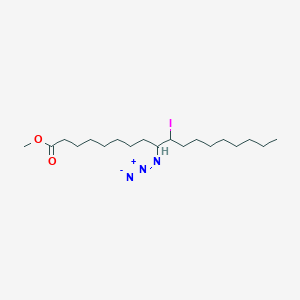

Methyl 9-azido-10-iodooctadecanoate is a structurally complex fatty acid derivative featuring an 18-carbon chain (octadecanoate) esterified with a methyl group. The molecule is distinguished by two functional groups: an azide (-N₃) at position 9 and an iodine atom at position 10. These substituents confer unique reactivity, making the compound valuable in applications such as click chemistry (e.g., azide-alkyne cycloaddition) and biochemical labeling . Analytical characterization of such compounds often employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR), as demonstrated for structurally related esters like methyl shikimate .

Properties

CAS No. |

92448-12-9 |

|---|---|

Molecular Formula |

C19H36IN3O2 |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

methyl 9-azido-10-iodooctadecanoate |

InChI |

InChI=1S/C19H36IN3O2/c1-3-4-5-6-8-11-14-17(20)18(22-23-21)15-12-9-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

ZPGBKSUFVSQHKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)N=[N+]=[N-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-azido-10-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the addition of iodine azide to methyl oleate or elaidate yields this compound . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-azido-10-iodooctadecanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

Methanolic KOH: Used in the initial synthesis of the compound.

Reducing Agents: Such as LiAlH4 or catalytic hydrogenation for the reduction of the azido group.

Oxidizing Agents: For the oxidation of the compound to form oxo derivatives.

Major Products Formed

9(10)-Oxooctadecanoic Acid: Formed through oxidation reactions.

Primary Amines: Formed through the reduction of the azido group.

Scientific Research Applications

Methyl 9-azido-10-iodooctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-azido-10-iodooctadecanoate involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in nucleophilic substitution reactions, while the iodo group can undergo elimination reactions. The compound’s reactivity is influenced by the presence of both functional groups, which can lead to the formation of various intermediates and products .

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Structural Features

Table 2. Analytical Techniques for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.